Cas no 479685-27-3 (Pyrazinamine, N-[(2,5-dichlorophenyl)methyl]-6-(1-piperazinyl)-)

Pyrazinamine, N-[(2,5-dichlorophenyl)methyl]-6-(1-piperazinyl)- structure
479685-27-3 structure
Product Name:Pyrazinamine, N-[(2,5-dichlorophenyl)methyl]-6-(1-piperazinyl)-
CAS No:479685-27-3
MF:C15H17Cl2N5
MW:338.234980344772
CID:3999267
PubChem ID:153702411
Update Time:2025-04-22

Pyrazinamine, N-[(2,5-dichlorophenyl)methyl]-6-(1-piperazinyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyrazinamine, N-[(2,5-dichlorophenyl)methyl]-6-(1-piperazinyl)-
    • 479685-27-3
    • N-[(2,5-Dichlorophenyl)methyl]-6-(1-piperazinyl)-2-pyrazinamine
    • DB-387385
    • Inchi: 1S/C15H17Cl2N5/c16-12-1-2-13(17)11(7-12)8-20-14-9-19-10-15(21-14)22-5-3-18-4-6-22/h1-2,7,9-10,18H,3-6,8H2,(H,20,21)
    • InChI Key: UJSVSFDRFHVJHQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1CNC1=CN=CC(=N1)N1CCNCC1)Cl

Computed Properties

  • Exact Mass: 337.0861010Da
  • Monoisotopic Mass: 337.0861010Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 53.1Ų
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